4-Amino-8-bromoquinoline-3-carboxylic acid ethyl ester 4-Amino-8-bromoquinoline-3-carboxylic acid ethyl ester
Brand Name: Vulcanchem
CAS No.: 1242260-89-4
VCID: VC0164540
InChI: InChI=1S/C12H11BrN2O2/c1-2-17-12(16)8-6-15-11-7(10(8)14)4-3-5-9(11)13/h3-6H,2H2,1H3,(H2,14,15)
SMILES: CCOC(=O)C1=CN=C2C(=C1N)C=CC=C2Br
Molecular Formula: C12H11BrN2O2
Molecular Weight: 295.136

4-Amino-8-bromoquinoline-3-carboxylic acid ethyl ester

CAS No.: 1242260-89-4

Cat. No.: VC0164540

Molecular Formula: C12H11BrN2O2

Molecular Weight: 295.136

* For research use only. Not for human or veterinary use.

4-Amino-8-bromoquinoline-3-carboxylic acid ethyl ester - 1242260-89-4

Specification

CAS No. 1242260-89-4
Molecular Formula C12H11BrN2O2
Molecular Weight 295.136
IUPAC Name ethyl 4-amino-8-bromoquinoline-3-carboxylate
Standard InChI InChI=1S/C12H11BrN2O2/c1-2-17-12(16)8-6-15-11-7(10(8)14)4-3-5-9(11)13/h3-6H,2H2,1H3,(H2,14,15)
Standard InChI Key UVCACASLBBNWKP-UHFFFAOYSA-N
SMILES CCOC(=O)C1=CN=C2C(=C1N)C=CC=C2Br

Introduction

Chemical Properties and Structure

4-Amino-8-bromoquinoline-3-carboxylic acid ethyl ester (CAS No. 1242260-89-4) is defined by its molecular formula C12H11BrN2O2 and has a molecular weight of approximately 295.13 g/mol. The compound features a quinoline core structure with three key functional groups:

  • An amino group at the 4-position

  • A bromine atom at the 8-position

  • A carboxylic acid ethyl ester group at the 3-position

This structural arrangement contributes to the compound's distinct chemical reactivity and potential for various applications in synthetic organic chemistry and pharmaceutical research.

Physical and Chemical Characteristics

The compound is characterized by specific physicochemical properties that influence its behavior in various chemical reactions and biological systems. While comprehensive physical data is limited in the available literature, the structural features of this compound suggest potential for hydrogen bonding through the amino group, while the bromine atom serves as a potential site for nucleophilic substitution reactions.

Structural Comparison with Similar Compounds

It is important to distinguish 4-Amino-8-bromoquinoline-3-carboxylic acid ethyl ester from its structural isomers and analogs. For instance, 4-Amino-6-bromoquinoline-3-carboxylic acid ethyl ester (CAS: 1215605-17-6) differs in the position of the bromine atom (position 6 instead of 8). This positional difference can significantly affect the compound's chemical reactivity and biological properties.

Synthesis Methods

The synthesis of 4-Amino-8-bromoquinoline-3-carboxylic acid ethyl ester typically involves two main reaction steps: bromination and esterification. The reaction conditions for both steps are critical for optimizing yield and purity.

Bromination Process

Applications in Research

Medicinal Chemistry Applications

4-Amino-8-bromoquinoline-3-carboxylic acid ethyl ester has gained significant attention in medicinal chemistry due to its potential as a building block for the development of various pharmaceutical compounds. The quinoline scaffold is known to exhibit a wide range of biological activities, including antimicrobial, antiparasitic, anticancer, and anti-inflammatory properties.

The presence of the amino group at the 4-position, combined with the bromine atom at the 8-position, provides multiple sites for chemical modifications, allowing medicinal chemists to develop structure-activity relationships and optimize lead compounds for specific therapeutic targets.

Materials Science Applications

Beyond its applications in pharmaceutical research, this compound may find utility in materials science. Quinoline derivatives have been explored for their potential in developing organic electronic materials, fluorescent probes, and metal-binding agents for various analytical and catalytic applications.

Chemical Reactivity

The compound's reactive functional groups enable various transformations that make it valuable in organic synthesis:

  • The amino group can participate in coupling reactions, such as diazotization followed by coupling, reductive amination, or acylation

  • The bromine atom can undergo metal-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, or Sonogashira couplings)

  • The ester group can be hydrolyzed, reduced, or transesterified to introduce further structural diversity

Biological Activities

While specific data on the biological activities of 4-Amino-8-bromoquinoline-3-carboxylic acid ethyl ester is limited in the available literature, compounds with similar quinoline scaffolds have demonstrated various biological properties that suggest potential therapeutic applications.

Mechanism of Action

The mechanism of action of this compound and its derivatives often involves interactions with biological targets such as enzymes or receptors. The compound may act as an inhibitor or modulator in biochemical pathways due to its structural similarity to natural substrates or inhibitors. The amino group at the 4-position and the bromine atom at the 8-position likely play crucial roles in binding to these targets.

ManufacturerProduct NumberPackagingPrice (USD)
TRCA60190350mg$65
SynQuest Laboratories4H58-9-671g$736
American Custom ChemicalsHCH00627681g$1,036.91
American Custom ChemicalsHCH00627685g$1,867.64
American Custom ChemicalsHCH006276810g$2,813.58

Note: These prices were last updated on December 16, 2021, and may have changed since then.

Related Compounds and Structural Analogs

Understanding the relationship between 4-Amino-8-bromoquinoline-3-carboxylic acid ethyl ester and its structural analogs is important for comprehending its place within the broader family of quinoline derivatives and their applications.

Positional Isomers

4-Amino-6-bromoquinoline-3-carboxylic acid ethyl ester (CAS: 1215605-17-6) is a positional isomer with the bromine atom at position 6 instead of position 8. This structural difference can significantly impact the compound's chemical reactivity, biological activity, and application potential.

Structural Modifications

Various structural modifications of the parent compound can be envisioned, including:

  • Substitution of the bromine atom with other halogens or functional groups

  • Modification of the amino group (e.g., alkylation, acylation)

  • Transesterification or hydrolysis of the ester group

  • Introduction of additional substituents on the quinoline core

These modifications could lead to compounds with altered physicochemical properties and biological activities, expanding the potential applications of this chemical scaffold in medicinal chemistry and materials science.

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